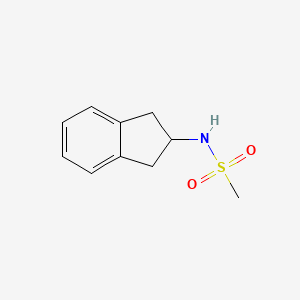

N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide” is a chemical compound with the CAS Number: 1695757-70-0 . It has a molecular weight of 211.28 and is typically stored at room temperature . The compound is usually in the form of a powder .

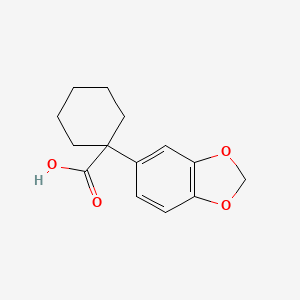

Molecular Structure Analysis

The InChI Code for “N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide” is 1S/C10H13NO2S/c11-14(12,13)7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2,(H2,11,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide” is a powder that is stored at room temperature . It has a molecular weight of 211.28 .Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

“N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide” and its derivatives have been studied for their antibacterial properties. Research indicates that these compounds exhibit potent activity against a range of bacteria, including both Gram-positive and Gram-negative strains . The ability to combat bacterial growth makes these compounds valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Antifungal Efficacy

Similar to their antibacterial capabilities, these compounds also show promising antifungal effects. Studies have demonstrated their effectiveness against fungal pathogens like Aspergillus niger and Candida albicans, which are known to cause infections in humans . This suggests potential applications in antifungal drug development, providing an alternative to existing treatments.

Synthesis Methods

The synthesis of “N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide” derivatives has been optimized using various methods such as grinding, stirring, and ultrasound irradiation . The ultrasound technique, in particular, has shown to be satisfactory in terms of time efficiency and synthetic yield. This highlights the compound’s versatility and the potential for scalable production methods.

Pharmacological Properties

Compounds with the 2,3-dihydro-1H-inden-1-one structure, which is closely related to “N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide”, have been reported to exhibit a wide range of pharmacological properties. These include anticancer, anti-inflammatory, antioxidant, and anti-Alzheimer’s disease activities . This broad spectrum of biological activity underscores the compound’s potential in various therapeutic areas.

Computational Chemistry

The molecular structure of these compounds has been extensively analyzed using computational methods like density functional theory (DFT) . Such studies help in understanding the electronic properties and reactivity of the molecules, which is crucial for designing drugs with specific biological targets.

Neuroinflammation and Alzheimer’s Disease

There has been a discovery of novel 2,3-dihydro-1H-inden-1-ones as dual inhibitors of PDE4/AChE with significant potency against neuroinflammation, which is a key factor in the progression of Alzheimer’s disease . This positions “N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide” as a potential candidate for the treatment of neurodegenerative diseases.

Anti-HIV Potential

While not directly related to “N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide”, indole derivatives, which share a similar structural motif, have been investigated for their anti-HIV properties . This suggests that further research into the compound could uncover applications in antiviral therapies.

Chemical Characterization

The chemical characterization of these compounds, including their spectral analysis through techniques like FT-IR, NMR, and HRMS, provides valuable insights into their structure and purity . This information is essential for confirming the identity of the synthesized compounds and for quality control in pharmaceutical applications.

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that the compound contains an indane moiety , which is a cyclopentane fused to a benzene ring. This structure is found in many bioactive compounds and could potentially interact with various biological targets.

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways affected would depend on the specific targets of the compound.

Result of Action

Given the biological activities of similar indole derivatives , it is possible that the compound could have a range of effects depending on its specific targets.

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-14(12,13)11-10-6-8-4-2-3-5-9(8)7-10/h2-5,10-11H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYKOCMWABIFNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1H-inden-2-yl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-morpholinoacetamide](/img/structure/B2930432.png)

![1-((3-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2930436.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-benzyloxalamide](/img/structure/B2930439.png)

![N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline](/img/structure/B2930440.png)

![Tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate;hydrochloride](/img/structure/B2930443.png)

![2-(ethylthio)-N-(3-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2930448.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,3-dimethoxybenzamide](/img/structure/B2930450.png)

![7-(3,3-Dimethyl-2-oxobutyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2930454.png)